molecular formula C9H8N2O2 B3307989 5-methyl-6-nitro-1H-indole CAS No. 936128-70-0

5-methyl-6-nitro-1H-indole

Cat. No.: B3307989
CAS No.: 936128-70-0
M. Wt: 176.17 g/mol
InChI Key: FKTZDJUZUCWNDS-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a methyl group at the 5-position and a nitro group at the 6-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 5-methylindole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the indole ring.

Another method involves the use of a Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene. This method involves the formation of an intermediate hydrazone, followed by cyclization and subsequent functional group transformations to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, at positions that are not sterically hindered by the substituents.

    Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under certain conditions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: 5-Methyl-6-amino-1H-indole.

    Electrophilic Substitution: Halogenated, sulfonated, or alkylated derivatives of this compound.

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

5-Methyl-6-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-6-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroindole: Lacks the methyl group, which can affect its steric and electronic properties.

    5-Nitroindole: Similar nitro group but different position, leading to variations in reactivity and biological activity.

Uniqueness

5-Methyl-6-nitro-1H-indole is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological properties. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .

Properties

IUPAC Name

5-methyl-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZDJUZUCWNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311435
Record name 5-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936128-70-0
Record name 5-Methyl-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936128-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-6-nitroindoline (0.75 gr) was dissolved in 20 mL dioxane and treated with 1.5 g of dichloro dicyano quinone. The solution was heated at 80° C. for two hours, then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography to give 0.5 g of 5-methyl-6-nitroindole (e/z (M+H) 177).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichloro dicyano quinone
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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